molecular formula C10H11BrOS B14453945 S-(4-Bromophenyl) 2-methylpropanethioate CAS No. 76542-13-7

S-(4-Bromophenyl) 2-methylpropanethioate

Cat. No.: B14453945
CAS No.: 76542-13-7
M. Wt: 259.16 g/mol
InChI Key: QGOTXBISXHCJFU-UHFFFAOYSA-N
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Description

S-(4-Bromophenyl) 2-methylpropanethioate: is an organic compound characterized by the presence of a bromophenyl group attached to a 2-methylpropanethioate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of S-(4-Bromophenyl) 2-methylpropanethioate typically involves the selective bromination of 2-methyl-2-phenylpropanoic acid in an aqueous medium . This process yields pure 2-(4-bromophenyl)-2-methylpropanoic acid, which is a key intermediate in the production of the target compound.

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the selective bromination process mentioned above can be scaled up for industrial applications, ensuring the production of high-purity compounds suitable for further use in various industries.

Chemical Reactions Analysis

Types of Reactions: S-(4-Bromophenyl) 2-methylpropanethioate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding thiol or other reduced forms.

    Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).

Major Products Formed:

    Oxidation: Sulfoxides or sulfones.

    Reduction: Thiols or other reduced derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

S-(4-Bromophenyl) 2-methylpropanethioate has several applications in scientific research, including:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of S-(4-Bromophenyl) 2-methylpropanethioate involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile or electrophile in various chemical reactions, depending on the conditions and reagents used. Its bromophenyl group can participate in electrophilic aromatic substitution reactions, while the thioate moiety can undergo nucleophilic attacks.

Comparison with Similar Compounds

Uniqueness: S-(4-Bromophenyl) 2-methylpropanethioate is unique due to the combination of its bromophenyl and thioate moieties, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications in synthetic chemistry and research.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for S-(4-bromophenyl) 2-methylpropanethioate, and how can reaction efficiency be optimized?

this compound can be synthesized via thioesterification reactions. A common method involves reacting 4-bromothiophenol with 2-methylpropanoyl chloride under anhydrous conditions. Key steps include:

  • Reagent Purification : Pre-dry solvents (e.g., dichloromethane) over molecular sieves to avoid hydrolysis .
  • Temperature Control : Maintain reaction temperatures between 0–5°C to minimize side reactions.
  • Chromatographic Purification : Use silica gel chromatography with gradients like petroleum ether/ethyl acetate (90:10) to isolate the product, achieving yields of ~54–80% depending on substituents .
  • Characterization : Validate purity via melting point analysis, 1H/13C NMR (e.g., δ 7.2–7.6 ppm for aromatic protons), and elemental analysis .

Q. How can researchers confirm the structural identity of this compound using spectroscopic and crystallographic methods?

  • Spectroscopy :
    • 1H NMR : Aromatic protons in the 7.2–7.6 ppm range and thiocarbonyl-linked CH2/CH3 groups at 2.8–3.2 ppm .
    • 13C NMR : Thiocarbonyl carbon signals near 194–195 ppm, with aromatic carbons at 120–140 ppm .
  • X-ray Crystallography : Grow single crystals via slow evaporation (e.g., in chloroform/hexane). Use SHELX software for structure refinement, focusing on hydrogen bonding (e.g., C–H···O interactions) and graph-set analysis to confirm packing motifs .

Advanced Research Questions

Q. How do polymorphic forms of this compound influence its mechanical and pharmacological properties, and what experimental approaches can distinguish them?

Polymorphs of bromophenyl thioesters exhibit divergent mechanical behaviors (e.g., plastic vs. brittle deformation) due to hydrogen-bonding patterns and molecular packing. To characterize them:

  • Mechanical Testing : Apply controlled stress via nanoindentation or three-point bending to assess elasticity/plasticity .
  • Thermal Analysis : Use DSC to identify phase transitions unique to each polymorph.
  • Crystallographic Refinement : Compare SHELXL-refined structures (e.g., space group differences in P21/n vs. P21/c) to correlate packing motifs with properties .

Q. What methodologies are effective in resolving contradictions between computational predictions and experimental data for this compound’s reactivity?

Discrepancies often arise in reaction yields or regioselectivity. Mitigation strategies include:

  • DFT Calculations : Model transition states to identify steric/electronic barriers (e.g., bromine’s electron-withdrawing effect on thiophenol reactivity) .
  • Kinetic Studies : Use in situ IR or HPLC to track intermediate formation and adjust reaction conditions (e.g., solvent polarity, temperature) .
  • Cross-Validation : Compare experimental NMR/X-ray data with predicted spectra from tools like Gaussian or ADF .

Q. How can the oral bioavailability of this compound be experimentally enhanced in preclinical studies?

Bioavailability optimization strategies include:

  • Formulation with Excipients : Co-administer with croscarmellose sodium to improve dissolution rates .
  • Dietary Coadministration : Conduct pharmacokinetic studies in fed vs. fasted animal models; lipid-rich diets enhance absorption via micelle formation .
  • Prodrug Design : Synthesize analogs with hydrolyzable esters to increase intestinal permeability .

Q. Data Analysis and Interpretation

Q. What are the challenges in refining hydrogen-bonding networks in this compound crystals, and how can they be addressed?

Hydrogen-bonding ambiguities arise from weak C–H···S/O interactions. Solutions include:

  • High-Resolution Data : Collect synchrotron X-ray data (≤0.8 Å resolution) to resolve electron density maps .
  • Graph-Set Analysis : Classify motifs (e.g., R22(8) rings) to distinguish intentional vs. incidental interactions .
  • Computational Validation : Compare experimental bond lengths/angles with DFT-optimized geometries .

Properties

CAS No.

76542-13-7

Molecular Formula

C10H11BrOS

Molecular Weight

259.16 g/mol

IUPAC Name

S-(4-bromophenyl) 2-methylpropanethioate

InChI

InChI=1S/C10H11BrOS/c1-7(2)10(12)13-9-5-3-8(11)4-6-9/h3-7H,1-2H3

InChI Key

QGOTXBISXHCJFU-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(=O)SC1=CC=C(C=C1)Br

Origin of Product

United States

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